3-Amino-2,4-dimethylbenzene-1-sulfonic acid
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Overview
Description
3-Amino-2,4-dimethylbenzene-1-sulfonic acid is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is characterized by the presence of an amino group (-NH2), two methyl groups (-CH3), and a sulfonic acid group (-SO3H) attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4-dimethylbenzene-1-sulfonic acid typically involves the sulfonation of 2,4-dimethylaniline. The process includes the following steps:
Nitration: 2,4-Dimethylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitro-2,4-dimethylaniline.
Reduction: The nitro group in 3-nitro-2,4-dimethylaniline is reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 3-amino-2,4-dimethylaniline.
Sulfonation: The final step involves the sulfonation of 3-amino-2,4-dimethylaniline using fuming sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4-dimethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used to facilitate electrophilic substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, sulfonamides, and various substituted benzene derivatives.
Scientific Research Applications
3-Amino-2,4-dimethylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dimethylbenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid group can interact with charged residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
- 3-Amino-2,5-dimethylbenzene-1-sulfonic acid
- 3-Amino-4-methylbenzene-1-sulfonic acid
- 3-Amino-2,4,6-trimethylbenzene-1-sulfonic acid
Comparison: Compared to its similar compounds, 3-Amino-2,4-dimethylbenzene-1-sulfonic acid is unique due to the specific positioning of its amino and methyl groups, which influence its reactivity and interaction with other molecules. This unique structure makes it particularly useful in specific chemical syntheses and industrial applications.
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-amino-2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
QKBMSKICTFUJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)O)C)N |
Origin of Product |
United States |
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